molecular formula C6H9N3O2 B1143192 N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide CAS No. 185451-42-7

N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide

Cat. No.: B1143192
CAS No.: 185451-42-7
M. Wt: 155.157
InChI Key: XOEUXYDLUOUFKP-UHFFFAOYSA-N
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Description

N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide typically involves the reaction of 2-methyl-3-oxo-1H-pyrazole with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and halides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-amino-5-methylphenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide
  • 4-(3-Methyl-5-oxo-2-pyrazolin-1-yl)benzoic acid
  • N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]-2-(6-nitro-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Uniqueness: N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide is unique due to its specific structural features and reactivity profile

Properties

CAS No.

185451-42-7

Molecular Formula

C6H9N3O2

Molecular Weight

155.157

IUPAC Name

N-(2-methyl-3-oxo-1H-pyrazol-5-yl)acetamide

InChI

InChI=1S/C6H9N3O2/c1-4(10)7-5-3-6(11)9(2)8-5/h3,8H,1-2H3,(H,7,10)

InChI Key

XOEUXYDLUOUFKP-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=O)N(N1)C

Synonyms

Acetamide, N-(2,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)-

Origin of Product

United States

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